molecular formula C17H13FN2S B11352988 4-((2-Fluorobenzyl)thio)-6-phenylpyrimidine

4-((2-Fluorobenzyl)thio)-6-phenylpyrimidine

Cat. No.: B11352988
M. Wt: 296.4 g/mol
InChI Key: FWGSGMMRIUEEDG-UHFFFAOYSA-N
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Description

4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 6-position and a 2-fluorophenylmethylsulfanyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-Fluorophenyl)methyl]sulfanyl}-6-phenylpyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H13FN2S

Molecular Weight

296.4 g/mol

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-6-phenylpyrimidine

InChI

InChI=1S/C17H13FN2S/c18-15-9-5-4-8-14(15)11-21-17-10-16(19-12-20-17)13-6-2-1-3-7-13/h1-10,12H,11H2

InChI Key

FWGSGMMRIUEEDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC=CC=C3F

Origin of Product

United States

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